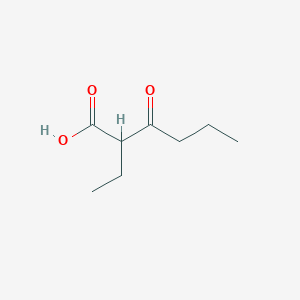

2-Ethyl-3-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-3-oxohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Studies

Human Metabolism:

2-Ethyl-3-oxohexanoic acid is primarily recognized as a significant metabolite of 2-ethylhexanoic acid (2-EHA), which is associated with the metabolism of certain phthalates. Research indicates that the major catabolic pathway for 2-EHA in humans is through beta-oxidation, leading to the formation of this compound as a dominant urinary metabolite. This finding highlights its role as a biomarker for exposure to 2-EHA-contaminated food sources .

Case Study:

A study conducted on human subjects consuming food contaminated with 2-EHA revealed that the urinary excretion of this compound was substantial, suggesting its utility in assessing human exposure to environmental contaminants derived from plasticizers .

Toxicological Evaluations

Toxicity Assessments:

Toxicological evaluations have been performed to understand the safety profile of this compound. In animal studies, subchronic administration of 2-EHA resulted in liver changes and growth retardation in rats and mice, indicating potential hepatotoxicity at higher doses. The no-observed-effect level (NOEL) was identified at 0.1% in diet formulations .

Findings:

The studies demonstrated that the compound could induce histopathological changes in liver tissues, characterized by hepatocyte hypertrophy and alterations in clinical chemistry parameters such as elevated serum cholesterol levels. These findings underline the importance of monitoring exposure levels to prevent adverse health effects .

Industrial Applications

Potential Uses:

While specific industrial applications of this compound are not extensively documented, its structural characteristics suggest potential roles in chemical synthesis and formulation development. The compound's properties may be advantageous in creating derivatives for use in coatings, plastics, and as intermediates in organic synthesis.

Chemical Properties:

The molecular formula for this compound is C8H14O3, with a molecular weight of approximately 158.20 g/mol. Its physical state is typically a colorless to light yellow liquid at room temperature . Understanding these properties can facilitate its integration into various industrial processes.

Summary Table of Key Findings

Propriétés

Formule moléculaire |

C8H14O3 |

|---|---|

Poids moléculaire |

158.19 g/mol |

Nom IUPAC |

2-ethyl-3-oxohexanoic acid |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)6(4-2)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

Clé InChI |

DKHKWOWKZHBBGV-UHFFFAOYSA-N |

SMILES canonique |

CCCC(=O)C(CC)C(=O)O |

Synonymes |

2-ethyl-3-oxohexanoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.